2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with a hydrazino group, a pyridin-2-yl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.
Reaction Conditions: The hydrazino group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridin-2-yl and trifluoromethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used in these reactions. Conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted pyrimidines.
Scientific Research Applications
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine can be compared with similar compounds such as:
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the pyridin-2-yl group, which may affect its biological activity.
6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group, which may influence its reactivity and applications.
2-Hydrazino-6-(pyridin-2-yl)pyrimidine:
The unique combination of the hydrazino, pyridin-2-yl, and trifluoromethyl groups in this compound contributes to its distinct properties and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H8F3N5 |
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Molecular Weight |
255.20 g/mol |
IUPAC Name |
[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)8-5-7(16-9(17-8)18-14)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18) |
InChI Key |
ZCKLKYQHRQGDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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